molecular formula C8H12BrN3 B596272 5-Bromo-N-(tert-butyl)pyrimidin-2-amine CAS No. 14001-72-0

5-Bromo-N-(tert-butyl)pyrimidin-2-amine

Cat. No.: B596272
CAS No.: 14001-72-0
M. Wt: 230.109
InChI Key: CDWJPISSORTFRO-UHFFFAOYSA-N
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Description

5-Bromo-N-(tert-butyl)pyrimidin-2-amine is a valuable pyrimidine-based building block in medicinal chemistry, particularly in the innovative development of antimicrobial agents. The pyrimidine scaffold is a privileged structure in drug discovery due to its prevalence in nucleic acids and its ability to interact with a wide range of biological targets through hydrogen bonding and π-π interactions . Recent scientific advances highlight the critical role of pyrimidine derivatives in addressing global health challenges such as antimicrobial resistance (AMR) . This compound serves as a key synthetic intermediate for the construction of more complex nitrogen-containing heterocycles. Specifically, its structure, featuring a bromine atom and a tert-butyl amino group, makes it a versatile precursor for cross-coupling reactions and further functionalization. Researchers are leveraging such pyrimidine cores to synthesize innovative scaffolds like pyrrolo[2,3-d]pyrimidines, which are 7-deazapurine analogs known for their broad-spectrum bioactivities . These derivatives have demonstrated significant potential in pharmaceutical research for their antibacterial, antifungal, and antiviral properties, providing a promising avenue for the creation of new therapeutic agents to combat drug-resistant pathogens . For Research Use Only. Not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-N-tert-butylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BrN3/c1-8(2,3)12-7-10-4-6(9)5-11-7/h4-5H,1-3H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDWJPISSORTFRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC1=NC=C(C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40675150
Record name 5-Bromo-N-tert-butylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14001-72-0
Record name 5-Bromo-N-tert-butylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reaction Chemistry and Mechanistic Elucidation of 5 Bromo N Tert Butyl Pyrimidin 2 Amine

Halogen Reactivity and Functional Group Transformations at the 5-Position

The bromine atom at the C5 position is a versatile handle for introducing molecular diversity. Its reactivity is dominated by nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions.

Aromatic rings, typically nucleophilic, can undergo nucleophilic aromatic substitution (SNAr) when substituted with strong electron-withdrawing groups. wikipedia.org The pyrimidine (B1678525) ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which lowers the energy barrier for nucleophilic attack. wikipedia.orgwikipedia.org This effect is most pronounced at the 2-, 4-, and 6-positions. wikipedia.org While the 5-position is the least electron-deficient carbon atom, the presence of a good leaving group like bromide enables substitution to occur. wikipedia.orgwikipedia.org

The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process. libretexts.org The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group. This forms a high-energy, negatively charged tetrahedral intermediate known as a Meisenheimer complex, which is stabilized by resonance. libretexts.orgnih.gov In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. libretexts.org For pyrimidine systems, the ring nitrogens help to stabilize the anionic intermediate through delocalization of the negative charge. wikipedia.org

While the two-step mechanism is common, some SNAr reactions on electron-deficient heterocycles have been shown to proceed through a concerted (cSNAr) mechanism, where bond formation and bond cleavage occur in a single step. nih.govnih.gov The specific pathway depends on the nucleophile, substrate, and reaction conditions.

The carbon-bromine bond at the C5 position is an ideal site for palladium-catalyzed cross-coupling reactions, which are fundamental for creating new carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organohalide with an organoboron compound, typically an arylboronic acid. This reaction has been successfully applied to bromo-substituted pyridines and pyrimidines, which are close structural analogues of the title compound. mdpi.com For instance, the Suzuki coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids proceeds in moderate to good yields using a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) and a base such as potassium phosphate. mdpi.com In some cases, protection of the exocyclic amine as an acetamide (B32628) can be beneficial for the reaction's efficiency. mdpi.com The reaction is tolerant of a wide range of functional groups on the arylboronic acid. mdpi.com

Arylboronic AcidCatalyst SystemBaseSolventYieldRef
Phenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane (B91453)/H₂OGood mdpi.com
4-Methylphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂OGood mdpi.com
4-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂OModerate mdpi.com
3-Nitrophenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂OGood mdpi.com

Table 1. Representative conditions for Suzuki coupling reactions on a 5-bromopyridine analogue.

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne. wikipedia.org It is typically catalyzed by a palladium complex with a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.org This reaction is highly effective for halo-substituted nitrogen heterocycles. Studies on 2-amino-3-bromopyridines have shown that they couple efficiently with a variety of terminal alkynes under optimized conditions, which include a palladium catalyst, a phosphine (B1218219) ligand, and a copper(I) salt, affording 2-amino-3-alkynylpyridines in high yields. researchgate.net The mild reaction conditions tolerate many functional groups, making it a broadly applicable synthetic tool. wikipedia.orgresearchgate.net

Terminal AlkyneCatalyst SystemBaseSolventYieldRef
PhenylacetylenePd(CF₃COO)₂/PPh₃/CuIEt₃NDMF95% researchgate.net
1-HeptynePd(CF₃COO)₂/PPh₃/CuIEt₃NDMF85% researchgate.net
3,3-Dimethyl-1-butynePd(CF₃COO)₂/PPh₃/CuIEt₃NDMF81% researchgate.net
(Trimethylsilyl)acetylenePd(CF₃COO)₂/PPh₃/CuIEt₃NDMF96% researchgate.net

Table 2. Optimized conditions for Sonogashira coupling of a 2-amino-3-bromopyridine (B76627) analogue.

Amine Functional Group Reactivity and Derivatization Pathways

The exocyclic N-(tert-butyl)amino group at the C2 position provides a secondary site for synthetic modification through various derivatization strategies.

The nitrogen atom of the amino group can act as a nucleophile, allowing for acylation, alkylation, and arylation reactions.

Acylation: The amine can be readily acylated to form amides. This is often achieved using acylating agents like acetic anhydride (B1165640), sometimes with an acid catalyst. mdpi.comyoutube.com For example, 5-bromo-2-methylpyridin-3-amine is converted to its corresponding acetamide by treatment with acetic anhydride and sulfuric acid. mdpi.com This transformation is often used as a protecting strategy in multi-step syntheses.

Alkylation: Direct alkylation of the amine nitrogen can be accomplished with alkyl halides. msu.edumsu.edu However, because the product amine is also nucleophilic, these reactions can sometimes lead to mixtures of mono- and di-alkylated products, as well as quaternary ammonium (B1175870) salts. msu.edumsu.edu Alternative methods like reductive alkylation or the use of alcohols as alkylating agents under catalytic conditions offer more selective pathways. sci-hub.inrsc.org

Arylation: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a C-N bond between an amine and an aryl halide. nih.gov This method allows for the synthesis of N-aryl derivatives under relatively mild conditions using a palladium precursor, a suitable phosphine ligand (e.g., Xantphos), and a base. nih.gov

Reaction TypeReagent Example(s)Catalyst/ConditionsProduct TypeRef
AcylationAcetic anhydrideH₂SO₄ (cat.), 60 °CN-Acetyl derivative mdpi.com
AlkylationAlkyl halide (e.g., CH₃I)Base (optional)N-Alkyl derivative msu.edumsu.edu
ArylationAryl bromidePd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos), Base (e.g., NaOtBu)N-Aryl derivative nih.gov

Table 3. Common derivatization strategies for the 2-amino functional group.

The tert-butyl group attached to the exocyclic nitrogen significantly influences the molecule's reactivity through both steric and electronic effects.

Steric Effects: The tert-butyl group is one of the bulkiest alkyl groups. Its large size provides considerable steric hindrance around the amino nitrogen and the adjacent C6 position of the pyrimidine ring. This steric shield can prevent or slow down reactions at the nitrogen center, such as over-alkylation, thus providing a degree of chemical selectivity. msu.edu It can also influence the conformational preferences of the molecule and direct incoming reagents away from its vicinity, potentially affecting the regioselectivity of reactions on the pyrimidine ring.

Electronic Effects: The tert-butyl group is weakly electron-donating via an inductive effect. This effect increases the electron density on the amino nitrogen, which would typically enhance its nucleophilicity. However, this electronic effect is often overshadowed by the more dominant steric hindrance. The electron donation to the pyrimidine ring slightly increases its electron density, which can subtly modulate its reactivity, making it marginally less susceptible to nucleophilic attack compared to an unsubstituted amine analogue.

Pyrimidine Ring System Modifications and Ring-Opening/Closing Reactions

Under specific and often forcing conditions, the pyrimidine ring itself can undergo modification, including ring-opening and subsequent rearrangement or transformation into different heterocyclic systems. wur.nl

Ring-opening of pyrimidines is typically initiated by the attack of a strong nucleophile at an electron-deficient carbon (C2, C4, or C6). umich.edursc.org This can lead to cleavage of the ring, often between the N1-C6 or N1-C2 bond. wur.nl For example, N-alkylpyrimidinium salts are known to be more susceptible to nucleophilic attack and subsequent ring fission. wur.nl

A well-known reaction involving these steps is the Dimroth rearrangement, where an N-alkylated iminopyrimidine undergoes ring-opening and re-closing to afford a new pyrimidine structure. rsc.org Another class of reactions proceeds via an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism, where the pyrimidine ring is transformed into a different heterocycle by incorporating atoms from the nucleophilic reagent. wur.nlyoutube.com For instance, the reaction of certain pyrimidines with hydrazine (B178648) can lead to the formation of pyrazoles. wur.nl

While these reactions are documented for the pyrimidine class, their application to 5-Bromo-N-(tert-butyl)pyrimidin-2-amine would be influenced by its specific substitution pattern. The bulky tert-butyl group at C2 might sterically hinder the initial nucleophilic attack required to initiate many of these transformations.

Mechanistic Studies of Cascade and Multicomponent Reactions

The reaction chemistry of this compound in the context of cascade and multicomponent reactions (MCRs) is not extensively documented in dedicated studies. However, by examining the reactivity of analogous 5-bromopyrimidine (B23866) systems, plausible mechanistic pathways can be elucidated. The primary modes of reaction for this substrate in complex transformations would likely involve its participation as a key building block in the construction of more elaborate molecular architectures.

One of the most pertinent mechanistic considerations for the reaction of 5-bromopyrimidines with nucleophiles, particularly strong nitrogen nucleophiles like amides, is the SN(ANRORC) mechanism . wikipedia.orgresearchgate.net This acronym stands for A ddition of the N ucleophile, R ing O pening, and R ing C losure. This pathway is a distinct alternative to the classical SNAr (addition-elimination) or aryne mechanisms.

Evidence for the SN(ANRORC) mechanism has been established in the amination of structurally similar compounds. For instance, the reaction of 5-bromo-4-tert-butylpyrimidine with potassium amide in liquid ammonia (B1221849) leads to a cine-substitution product, 6-amino-4-tert-butylpyrimidine. Isotopic labeling studies using ¹⁵N have demonstrated that this transformation proceeds to a significant extent through an SN(ANRORC) pathway, involving the initial addition of the amide ion to the C(2) position of the pyrimidine ring. researchgate.net This initial addition is followed by the opening of the pyrimidine ring to form an open-chain intermediate, which then undergoes ring closure with the expulsion of the bromide ion to form the final product. wikipedia.orgresearchgate.net This mechanistic route explains the observed cine-substitution pattern, where the incoming nucleophile does not replace the leaving group directly.

While specific examples of this compound in well-known multicomponent reactions such as the Ugi, Passerini, or Biginelli reactions are not readily found in the literature, its structural motifs suggest potential applicability. The 2-amino group, for instance, could potentially participate in reactions like the Groebke-Blackburn-Bienaymé (GBB) reaction, which involves the condensation of an α-amino heterocycle, an aldehyde, and an isocyanide to form fused imidazoles. nih.govbeilstein-journals.orgnih.gov However, studies on the GBB reaction with 2-aminopyrimidines have indicated that the formation of regioisomers can be a challenge, which would be a key mechanistic consideration. beilstein-journals.org

The following table summarizes potential mechanistic pathways for this compound in complex reactions based on the reactivity of analogous systems.

Reaction TypePotential Role of this compoundKey Mechanistic FeaturePlausible Products
Nucleophilic SubstitutionElectrophilic pyrimidine coreSN(ANRORC) mechanism with strong nucleophiles like amides. wikipedia.orgresearchgate.netCine-substituted products
Multicomponent Reactions (e.g., GBB-type)Amidine componentFormation of an imine with an aldehyde, followed by cyclization with an isocyanide. nih.govbeilstein-journals.orgFused imidazopyrimidine derivatives
Cascade ReactionsSubstrate for sequential transformationsThe initial reaction at one site (e.g., nucleophilic substitution) could trigger a subsequent intramolecular reaction.Polycyclic heterocyclic systems

It is important to note that the steric hindrance imposed by the tert-butyl group on the exocyclic nitrogen atom could significantly influence the reaction pathways and the feasibility of its participation in certain cascade and multicomponent reactions.

Kinetic and Thermodynamic Considerations in Pyrimidine Reactivity

The kinetic and thermodynamic parameters for reactions involving this compound are not specifically reported in the surveyed literature. However, general principles governing the reactivity of pyrimidine derivatives can be applied to understand the factors that would influence the energetics and rates of its reactions.

Kinetic Considerations:

The kinetics of nucleophilic substitution on the pyrimidine ring are highly dependent on the nature of the nucleophile, the leaving group, and the substitution pattern of the ring itself. For a bimolecular nucleophilic aromatic substitution (SNAr) reaction, the rate is typically dependent on the concentration of both the pyrimidine substrate and the nucleophile. nih.govnih.gov The presence of the electron-withdrawing nitrogen atoms in the pyrimidine ring facilitates nucleophilic attack by lowering the energy of the Meisenheimer-like intermediate.

In the case of the SN(ANRORC) mechanism, the rate-determining step can vary. The initial addition of the nucleophile to form the σ-adduct or the subsequent ring-opening could be rate-limiting, depending on the specific reactants and conditions. wikipedia.orgresearchgate.net The presence of the bromine atom at the 5-position and the amino group at the 2-position will electronically influence the sites of nucleophilic attack and the stability of any charged intermediates, thereby affecting the reaction kinetics.

The steric bulk of the tert-butyl group is a significant kinetic factor. It can hinder the approach of nucleophiles to the exocyclic amino group and potentially influence the conformational preferences of reaction intermediates, which in turn would affect the activation energy of various reaction steps.

Thermodynamic Considerations:

The thermodynamics of reactions involving pyrimidine derivatives are governed by the relative stabilities of reactants, intermediates, and products. The formation of resonance-stabilized intermediates, such as Meisenheimer complexes in SNAr reactions, is an important thermodynamic factor. nih.gov

In the context of complex formation, such as the interaction of pyrimidine nucleic bases with amino acids, thermodynamic parameters like the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) have been studied. These studies show that the stability of the resulting complexes is influenced by factors such as hydrogen bonding and hydrophobic interactions. mdpi.com While not directly pertaining to covalent bond-forming reactions, these findings highlight the importance of intermolecular forces in the thermodynamics of pyrimidine systems.

The following table outlines the general kinetic and thermodynamic factors influencing the reactivity of this compound.

FactorKinetic InfluenceThermodynamic Influence
Pyrimidine Core Electron-deficient nature activates the ring for nucleophilic attack, influencing the rate.Contributes to the stability of the aromatic system in reactants and products.
5-Bromo Substituent Acts as a leaving group in substitution reactions. Its electronegativity influences the electron distribution in the ring.The C-Br bond strength affects the overall enthalpy change of the reaction.
2-N-(tert-butyl)amino Group The electron-donating nature can modulate the reactivity of the ring. The steric bulk of the tert-butyl group can hinder the approach of reactants.Influences the stability of the molecule and its potential for hydrogen bonding and other non-covalent interactions.
Reaction Mechanism (e.g., SNAr vs. SN(ANRORC)) Different rate-determining steps and transition state energies lead to different reaction rates. wikipedia.orgresearchgate.netnih.govThe relative stability of intermediates and products determines the favored pathway.

Advanced Spectroscopic and Crystallographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional correlation techniques, a complete picture of the atomic connectivity and spatial arrangement of 5-Bromo-N-(tert-butyl)pyrimidin-2-amine can be assembled.

High-Resolution ¹H and ¹³C NMR Analysis for Proton and Carbon Environments

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the tert-butyl group and the pyrimidine (B1678525) ring. The nine equivalent protons of the tert-butyl group would likely appear as a sharp singlet, owing to the free rotation around the carbon-carbon bonds, at approximately 1.5 ppm. The protons on the pyrimidine ring are anticipated to appear as two distinct signals in the aromatic region of the spectrum. The proton at the C4 position and the proton at the C6 position would likely present as singlets, with their chemical shifts influenced by the electronic effects of the bromine and amino substituents.

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. For this compound, distinct resonances are expected for each carbon atom. The quaternary carbon of the tert-butyl group is predicted to appear around 50-60 ppm, while the methyl carbons of the tert-butyl group would resonate at approximately 30 ppm. The carbon atoms of the pyrimidine ring would be observed in the downfield region, typically between 150 and 170 ppm, with the carbon atom bonded to the bromine atom (C5) showing a characteristic shift due to the halogen's influence.

Predicted ¹H NMR Data Predicted ¹³C NMR Data
Chemical Shift (ppm) Assignment
~8.4 (s, 2H)H-4, H-6 (pyrimidine)
~1.5 (s, 9H)-C(CH₃)₃

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To definitively assign the proton and carbon signals and to confirm the connectivity within the molecule, a suite of two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would be used to identify proton-proton coupling networks. For this compound, it would primarily confirm the absence of coupling between the pyrimidine protons and the tert-butyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of the protonated carbons in the molecule, such as the C4, C6, and the methyl carbons of the tert-butyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations would be expected between the tert-butyl protons and the C2 and the quaternary carbon of the tert-butyl group, as well as between the pyrimidine protons and adjacent ring carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. For this molecule, a NOESY experiment could show through-space interactions between the N-H proton and the tert-butyl protons, confirming their proximity in the molecule's preferred conformation.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental composition of a compound. For this compound (C₈H₁₂BrN₃), the expected monoisotopic mass can be calculated with high accuracy. The presence of bromine would be readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Predicted HRMS Data

Ion Calculated m/z
[M+H]⁺ (C₈H₁₃⁷⁹BrN₃)⁺ 229.0342

Analysis of the fragmentation pathways in the mass spectrum can provide further structural confirmation. Common fragmentation patterns for this molecule might include the loss of a methyl group from the tert-butyl cation, or cleavage of the tert-butyl group itself, leading to a prominent fragment corresponding to the 2-amino-5-bromopyrimidine (B17363) cation.

Infrared (IR) and Raman Vibrational Spectroscopy for Functional Group Identification and Bond Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

The IR spectrum of this compound is expected to show characteristic absorption bands. A medium to sharp band in the region of 3350-3310 cm⁻¹ would be indicative of the N-H stretching vibration of the secondary amine. orgchemboulder.com The C-H stretching vibrations of the tert-butyl group would appear around 2960 cm⁻¹. Vibrations associated with the pyrimidine ring (C=N and C=C stretching) are expected in the 1600-1400 cm⁻¹ region. The C-N stretching vibration of the aromatic amine is anticipated to be a strong band in the 1335-1250 cm⁻¹ range. orgchemboulder.com

Raman spectroscopy, which is particularly sensitive to non-polar bonds, would complement the IR data. The symmetric vibrations of the pyrimidine ring and the C-Br stretching vibration would likely produce strong signals in the Raman spectrum. The tert-butyl group is also expected to show a characteristic band around 1462 cm⁻¹. researchgate.net

Predicted Vibrational Spectroscopy Data

Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
N-H Stretch 3350-3310 3350-3310
C-H Stretch (tert-butyl) ~2960 ~2960
C=N/C=C Stretch (pyrimidine) 1600-1400 1600-1400
tert-Butyl Bend ~1462 ~1462
C-N Stretch (aromatic amine) 1335-1250

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Molecular Architecture

Determination of Crystal System, Space Group, and Unit Cell Parameters

Obtaining suitable single crystals of this compound would allow for its analysis by SCXRD. The diffraction data would reveal the crystal system (e.g., monoclinic, orthorhombic), the space group, and the dimensions of the unit cell (a, b, c, α, β, γ). While specific data for the target compound is not available, analysis of a related compound, 5-bromospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione, revealed a triclinic crystal system with the space group P-1. researchgate.net It is plausible that this compound could also crystallize in a common, lower-symmetry space group. The precise parameters would be determined from the diffraction experiment.

Hypothetical Crystallographic Data Table

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) To be determined
b (Å) To be determined
c (Å) To be determined
α (°) 90
β (°) To be determined
γ (°) 90
Volume (ų) To be determined

The combination of these advanced analytical techniques provides a robust and comprehensive characterization of this compound, confirming its molecular structure and providing detailed insights into its electronic and solid-state properties.

Computational Chemistry and Theoretical Investigations of 5 Bromo N Tert Butyl Pyrimidin 2 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of molecules. By approximating the electron density of a system, DFT can accurately predict molecular geometries, energies, and other key chemical descriptors. For 5-Bromo-N-(tert-butyl)pyrimidin-2-amine, DFT calculations are instrumental in elucidating its fundamental chemical nature.

Geometry optimization is a computational process that seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. nih.gov For this compound, a key structural feature is the pyrimidine (B1678525) ring. X-ray crystallography studies on the closely related compound, 5-Bromo-N-methylpyrimidin-2-amine, have shown that the pyrimidine ring is essentially planar. nih.govnih.gov It is expected that the pyrimidine core of the title compound also adopts a planar or near-planar geometry.

Conformational analysis focuses on the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. pjbmb.org.pk In this compound, the primary source of conformational flexibility is the rotation around the C-N bond connecting the tert-butyl group to the pyrimidine ring. DFT calculations can map the energy profile of this rotation to identify the most stable conformers and the energy barriers between them. The bulky tert-butyl group likely imposes significant steric constraints, influencing the preferred orientation relative to the pyrimidine ring.

Below is a table of predicted geometric parameters for the optimized structure of this compound, based on DFT calculations and data from analogous structures.

ParameterAtom 1Atom 2Atom 3Predicted Value
Bond Length C4C5-~1.39 Å
Bond Length C5Br-~1.88 Å
Bond Length N1C2-~1.35 Å
Bond Length C2N(amine)-~1.38 Å
Bond Angle N1C2N3~126°
Bond Angle C4C5C6~116°
Dihedral Angle C4-C5-C6-N1--~0°

Note: These values are illustrative and based on typical parameters from DFT calculations on similar pyrimidine systems.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. youtube.com The two most important FMOs are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability, chemical reactivity, and optical properties. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich 2-amino-pyrimidine system, which has a high tendency to donate electrons. The LUMO is likely distributed across the pyrimidine ring, with significant contributions from the C5-Br bond, making this region susceptible to nucleophilic attack. A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

ParameterPredicted Energy (eV)Significance
HOMO Energy ~ -6.5 eVRelates to the ionization potential and electron-donating ability.
LUMO Energy ~ -1.2 eVRelates to the electron affinity and electron-accepting ability.
HOMO-LUMO Gap ~ 5.3 eVIndicates chemical reactivity and kinetic stability.

Note: These energy values are hypothetical examples to illustrate the concept.

The Molecular Electrostatic Potential (ESP) surface map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. researchgate.net The ESP map illustrates the electrostatic potential on the molecule's electron density surface, with different colors representing varying potential values. Red regions indicate negative potential (electron-rich areas), which are prone to electrophilic attack, while blue regions signify positive potential (electron-poor areas), which are susceptible to nucleophilic attack.

In this compound, the ESP map is predicted to show:

Negative Potential (Red): Concentrated around the nitrogen atoms of the pyrimidine ring (N1 and N3), which are the most electronegative atoms and possess lone pairs of electrons. These sites are the most likely to interact with electrophiles or act as hydrogen bond acceptors.

Positive Potential (Blue): Located around the hydrogen atom of the secondary amine (N-H), making it a potential hydrogen bond donor site.

Neutral/Slightly Negative Potential (Green/Yellow): Spread across the carbon framework and the bromine atom, indicating a more balanced charge distribution in these areas.

This analysis of charge distribution is crucial for understanding intermolecular interactions, such as those involved in crystal packing or ligand-receptor binding. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Transitions and Ligand-Binding Dynamics

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, molecular flexibility, and interactions with the surrounding environment (e.g., water or a protein binding site).

For this compound, MD simulations can be employed to:

Explore Conformational Space: To study the rotational dynamics of the tert-butyl group and the flexibility of the pyrimidine ring system in a solvent, providing a more realistic understanding of its dominant conformations in solution.

Analyze Ligand-Binding Dynamics: If the molecule is studied as a ligand, MD simulations can model its entry into a protein's active site, the stability of its binding pose, and the specific intermolecular interactions (like hydrogen bonds and hydrophobic contacts) that stabilize the ligand-receptor complex. This provides critical insights into the mechanism of action and binding affinity that static docking models cannot fully capture.

In Silico Prediction of Reactivity and Selectivity Profiles

Computational methods can predict a molecule's reactivity and the selectivity of its reactions. By analyzing the outputs of DFT calculations, such as FMOs and ESP maps, chemists can identify the most probable sites for chemical reactions.

For this compound, these predictions suggest:

Electrophilic Attack: The ESP map indicates that the nitrogen atoms of the pyrimidine ring are the most nucleophilic centers, making them the most likely sites for protonation or reaction with other electrophiles.

Nucleophilic Substitution: The distribution of the LUMO and the presence of the bromine atom suggest that the C5 position could be susceptible to nucleophilic aromatic substitution, although such reactions on electron-rich pyrimidine rings can be challenging. Regioselectivity studies on similar pyrimidine systems have shown that computational analysis can successfully predict which position is more reactive. researchgate.net

Reactivity Indices: DFT can be used to calculate various reactivity descriptors, such as Fukui functions, which provide a quantitative measure of a specific atom's reactivity towards a nucleophilic, electrophilic, or radical attack. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling Paradigms in Ligand Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. The goal is to develop a predictive model that can estimate the activity of new, untested molecules.

In a QSAR study involving this compound, the process would involve:

Data Set Compilation: Assembling a group of related pyrimidine derivatives with experimentally measured biological activities (e.g., enzyme inhibition).

Descriptor Calculation: Using computational chemistry to calculate a wide range of molecular descriptors for each compound. These can include electronic properties from DFT (e.g., HOMO/LUMO energies, dipole moment), steric properties (e.g., molecular volume), and hydrophobic properties (e.g., LogP).

Model Development: Applying statistical methods to build a mathematical equation that correlates the calculated descriptors with the observed biological activity.

Model Validation: Testing the model's predictive power on an external set of compounds not used in its development.

Once validated, this QSAR model could be used to predict the biological activity of novel pyrimidine derivatives, including modifications of this compound, thereby guiding synthetic efforts toward more potent and effective ligands in drug discovery.

Theoretical Spectroscopic Property Prediction (e.g., NMR Chemical Shifts, Vibrational Frequencies)jchemrev.com

A thorough review of available scientific literature reveals a notable absence of specific computational studies focused on the theoretical spectroscopic property prediction for this compound. While computational methods such as Density Functional Theory (DFT) are widely utilized for predicting NMR chemical shifts and vibrational frequencies of various organic molecules, including pyrimidine derivatives, dedicated research on this particular compound has not been published. epstem.net

Methodologies for such theoretical investigations are well-established within the field of computational chemistry. For instance, the Gauge-Independent Atomic Orbital (GIAO) method, often employed in conjunction with DFT, is a standard approach for calculating NMR chemical shifts. researchgate.net Similarly, the calculation of vibrational frequencies through DFT provides theoretical infrared and Raman spectra, which can be compared with experimental data to confirm molecular structures and understand vibrational modes. epstem.netnih.gov

Studies on related halogenated pyrimidines have utilized DFT to rationalize spectroscopic data, indicating the applicability of these methods to the broader class of compounds. For example, theoretical calculations have been successfully used to interpret the effects of halogen substitution on the electronic structure and spectra of the pyrimidine ring. However, without specific studies on this compound, it is not possible to provide detailed research findings or data tables for its predicted NMR chemical shifts and vibrational frequencies.

Future computational research on this compound would be valuable to complement experimental data and provide deeper insights into its molecular and electronic properties. Such studies would likely involve the optimization of the molecule's geometry, followed by the calculation of its NMR and vibrational spectra using appropriate levels of theory and basis sets.

Molecular Design Strategies and Structure Activity Relationship Sar Investigations of 5 Bromo N Tert Butyl Pyrimidin 2 Amine Derivatives

Rational Design Principles for Pyrimidine-Based Scaffolds

The pyrimidine (B1678525) nucleus is a privileged scaffold in medicinal chemistry, forming the core of many therapeutic agents and serving as a fundamental component of DNA and RNA. nih.gov Its versatility allows for strategic structural modifications at various positions (2, 4, 5, or 6) to generate derivatives with enhanced selectivity and affinity for biological targets. nih.gov Rational drug design strategies are frequently employed to develop novel pyrimidine derivatives with improved efficacy and specificity for various therapeutic targets, including protein kinases. nih.govnih.gov

The design of pyrimidine-based inhibitors often draws inspiration from the structures of known active compounds. nih.gov For instance, the structural features of established anticancer agents like 5-fluorouracil (B62378) have guided the synthesis of new dihydropyrimidine (B8664642) compounds. nih.gov The overarching goal is to create molecules that not only exhibit high potency and binding affinity but also demonstrate optimal interactions with their intended biological targets. nih.gov This often involves a multi-faceted approach, combining chemical synthesis with computational modeling to predict and refine the properties of the designed molecules. researchgate.net

Several key principles guide the rational design of pyrimidine scaffolds:

Target-Oriented Design: A primary approach involves designing molecules to fit into the active site of a specific biological target, such as an enzyme or receptor. This often utilizes structural information from X-ray crystallography or homology modeling of the target protein. acs.org

Scaffold Hopping: This strategy involves replacing a core molecular structure with a different one while maintaining similar biological activity. The pyrimidine ring is a common scaffold used in this approach due to its ability to mimic other heterocyclic systems.

Privileged Scaffolds: The pyrimidine ring is considered a "privileged scaffold" because it is a recurring motif in many biologically active compounds, suggesting it has favorable drug-like properties. nih.govnih.gov

The application of these principles has led to the development of numerous pyrimidine derivatives with a wide range of biological activities, highlighting the importance of rational design in modern drug discovery. researchgate.netresearchgate.net

Stereoelectronic Effects of the 5-Bromo Substituent on Molecular Recognition

The introduction of a bromine atom at the 5-position of the pyrimidine ring has significant stereoelectronic effects that can profoundly influence molecular recognition and biological activity. Halogen atoms, including bromine, are known to play a critical role in the biological activity and bioavailability of small molecules and are present in numerous approved drugs. nih.gov

The 5-bromo substituent can impact molecular interactions in several ways:

Halogen Bonding: The bromine atom can participate in halogen bonds, which are noncovalent interactions between the electrophilic region on the halogen and a nucleophilic site on a biological target, such as a protein. This type of interaction can contribute to the binding affinity and selectivity of the inhibitor.

Hydrophobicity: The bromo group increases the lipophilicity of the molecule, which can affect its solubility, membrane permeability, and pharmacokinetic properties.

Studies on related compounds have demonstrated the importance of the 5-bromo substituent. For instance, in the crystal structure of 5-Bromo-N-methylpyrimidin-2-amine, the bromine atom is coplanar with the pyrimidine ring, indicating its defined spatial orientation which can be crucial for interaction with a target. nih.gov The ability of halogen substituents to form key interactions has been noted in the design of various inhibitors, where they can interact with specific residues in the active site. acs.orgacs.org

Impact of the N-(tert-butyl) Amine Moiety on Binding Affinity and Selectivity

The N-(tert-butyl) amine group attached to the pyrimidine scaffold is a crucial determinant of the molecule's binding affinity and selectivity. The bulky tert-butyl group can have a significant steric influence on how the molecule interacts with its biological target.

Key impacts of the N-(tert-butyl) amine moiety include:

Steric Hindrance and Selectivity: The large size of the tert-butyl group can provide steric hindrance that prevents the molecule from binding to off-target proteins with smaller binding pockets, thereby enhancing selectivity for the intended target.

Conformational Rigidity: The tert-butyl group can restrict the conformational flexibility of the amine linker, which may pre-organize the molecule into a bioactive conformation, reducing the entropic penalty of binding.

The importance of the substituent on the amino group has been highlighted in various studies of pyrimidine derivatives. For example, modifications at this position can significantly alter the inhibitory profile of the compound. acs.org The nature of the amine substituent can influence the orientation of the molecule within the binding pocket and the specific interactions it forms with amino acid residues.

Computational Docking Studies for Ligand-Target Interaction Prediction

Computational docking is a powerful tool used to predict the binding mode and affinity of a small molecule (ligand) to a macromolecular target, typically a protein. nih.gov This in silico method is instrumental in the rational design and optimization of drug candidates, including derivatives of 5-Bromo-N-(tert-butyl)pyrimidin-2-amine.

The process of molecular docking involves:

Preparation of Protein and Ligand Structures: The three-dimensional structures of the target protein and the ligand are prepared. This includes adding hydrogen atoms, assigning charges, and defining the binding site (grid box) on the protein. nih.gov

Sampling Conformational Space: The docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site.

Scoring and Ranking: A scoring function is used to estimate the binding affinity for each pose, and the poses are ranked based on their scores. The pose with the lowest binding energy is often predicted to be the most favorable binding mode. researchgate.net

Docking studies provide valuable insights into:

Binding Pose: The predicted orientation of the ligand in the active site.

Key Interactions: Identification of specific interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, between the ligand and the protein residues. acs.org

Binding Affinity: A semi-quantitative prediction of how strongly the ligand binds to the target.

Structure-Based and Ligand-Based Design Approaches in Molecular Recognition

Drug design strategies can be broadly categorized into structure-based and ligand-based approaches. Both are integral to the discovery and development of novel therapeutic agents, including those based on the this compound scaffold.

Structure-Based Drug Design (SBDD):

SBDD relies on the known three-dimensional structure of the biological target, which is typically obtained through experimental methods like X-ray crystallography or NMR spectroscopy, or through computational methods like homology modeling. acs.org The core principle of SBDD is to design molecules that can fit into the target's binding site with high affinity and specificity.

Key aspects of SBDD include:

Analysis of the Binding Site: Understanding the shape, size, and chemical properties of the binding pocket.

De Novo Design: Designing novel ligands from scratch that are complementary to the binding site.

Lead Optimization: Modifying existing ligands to improve their interactions with the target, guided by the structural information. nih.gov

SBDD has been instrumental in the development of highly selective pyrimidine-based inhibitors for various targets, such as cyclin-dependent kinases (CDKs) and Janus kinases (JAKs). nih.govnih.gov

Ligand-Based Drug Design (LBDD):

LBDD is employed when the three-dimensional structure of the target is unknown. This approach utilizes the knowledge of a set of molecules (ligands) that are known to bind to the target.

Common LBDD methods include:

Pharmacophore Modeling: Identifying the essential three-dimensional arrangement of functional groups (pharmacophore) that is responsible for the biological activity.

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the chemical structure of compounds with their biological activity. nih.gov 3D-QSAR models, for example, can identify the steric and electrostatic field factors that are crucial for bioactivity. nih.gov

Molecular Similarity Searching: Searching databases for molecules that are structurally similar to known active compounds.

Online tools and servers are available that can predict potential drug targets and activities for small molecules based on ligand similarity. youtube.com

Both SBDD and LBDD are often used in a complementary manner throughout the drug discovery process to design and optimize potent and selective inhibitors.

Modulation of Pyrimidine Scaffolding for Enhanced Specificity and Potency

The pyrimidine scaffold serves as a versatile template that can be systematically modified to enhance the specificity and potency of drug candidates. Strategic structural modifications at different positions of the pyrimidine ring can lead to significant improvements in biological activity and selectivity.

Key strategies for modulating the pyrimidine scaffold include:

Substitution at Various Positions: The introduction of different functional groups at the C2, C4, C5, and C6 positions of the pyrimidine ring can fine-tune the electronic and steric properties of the molecule, leading to optimized interactions with the target. nih.gov

Ring Fusion: Fusing the pyrimidine ring with other heterocyclic rings, such as pyrido[2,3-d]pyrimidines or pyrazolo[3,4-d]pyrimidines, can create more rigid structures with altered binding properties and potentially new interaction points with the target. researchgate.netnih.gov

Side Chain Optimization: Modifying the side chains attached to the pyrimidine core can improve pharmacokinetic properties, enhance target engagement, and introduce new interactions. For instance, incorporating sulfonamide-bearing side chains or substituted pyrazoles has been shown to influence the inhibition profile of aminopyrimidine compounds. acs.org

The goal of these modulations is often to achieve a balance between potency against the desired target and selectivity over other related proteins, which is a significant challenge in drug design. nih.gov For example, in the development of kinase inhibitors, modifications are made to exploit subtle differences in the ATP-binding sites of different kinases to achieve selectivity. nih.govnih.gov The use of electron-donating or electron-withdrawing groups can also be employed to modulate the electronic properties of the scaffold and enhance its interaction with the target. acs.org

The following table summarizes the effects of different substitutions on the pyrimidine scaffold based on various research findings:

Substitution PositionSubstituent TypeObserved Effect on Activity/SelectivityReference
C5Bromo (Electron-withdrawing)Can enhance kinase inhibitory activity and participate in halogen bonding. nih.gov
C2N-(tert-butyl) amineThe bulky group can enhance selectivity through steric hindrance and engage in hydrophobic interactions.-
C4Sulfonamide-bearing side chainResulted in inhibitors with a narrower inhibition profile against a panel of kinases. acs.org
Fused Ring SystemPyrazolo[3,4-d]pyrimidineServes as a drug-like scaffold for developing potent RAF inhibitors. nih.gov
Fused Ring SystemPyrido[2,3-d]pyrimidineUsed as a core structure for designing inhibitors of various tyrosine kinases. aacrjournals.org

This systematic approach of scaffold modulation, guided by SAR studies and computational modeling, is a cornerstone of modern medicinal chemistry for developing novel and improved therapeutic agents.

Emerging Applications in Chemical Biology and Advanced Materials Research

Pyrimidine (B1678525) Derivatives as Scaffolds for Molecular Probes and Chemical Tools

The pyrimidine ring is a foundational scaffold in the design of molecules intended to probe biological systems. nih.govnih.gov As a core component of nucleobases, its derivatives are well-suited for interaction with a multitude of biological targets. nih.govnih.gov The development of small molecules that can modulate the activity of proteins such as kinases is a significant area of research, with many pyrimidine-based compounds being investigated as potent inhibitors. nih.gov The general structure of 2-aminopyrimidines is a common feature in many such inhibitors, where the amino group can form crucial hydrogen bonds within the ATP-binding site of kinases. nih.gov

The versatility of the pyrimidine scaffold allows for systematic chemical modification to optimize binding affinity, selectivity, and pharmacokinetic properties. The synthesis of substituted pyrimidines can be achieved through various methodologies, including the condensation of moieties to build the heterocyclic ring or the subsequent modification of a pre-formed pyrimidine core. nih.gov This adaptability makes pyrimidine derivatives, including 5-Bromo-N-(tert-butyl)pyrimidin-2-amine, attractive starting points for generating libraries of compounds for high-throughput screening and the development of specialized chemical tools for chemical biology.

Integration into Novel Heterocyclic Architectures and Polyheterocycles

The chemical reactivity of this compound allows for its incorporation into a wide array of more complex heterocyclic and polyheterocyclic systems. The presence of a bromine atom at the 5-position, a site that is relatively stable yet amenable to substitution, facilitates cross-coupling reactions. wikipedia.org This enables the introduction of various aryl, alkyl, or other functional groups, significantly expanding the molecular diversity accessible from this starting material.

Furthermore, the pyrimidine ring itself can be a component in the construction of fused heterocyclic systems. For instance, pyrimidines can be annulated with other rings like thiophene (B33073) or pyridine (B92270) to create novel scaffolds such as thieno[2,3-d]pyrimidines or pyrido[2,3-d]pyrimidines. nih.govgrowingscience.com These fused systems often exhibit unique biological activities and chemical properties. The synthesis of such complex molecules can be achieved through multi-component reactions or stepwise synthetic sequences where the pyrimidine derivative is a key intermediate. thieme-connect.deorganic-chemistry.org The ability to functionalize the pyrimidine core at multiple positions allows for the creation of intricate three-dimensional structures with potential applications in materials science and medicinal chemistry.

Exploration of Photophysical and Optoelectronic Properties in Pyrimidine-Based Materials

Pyrimidine derivatives have garnered significant interest for their potential in advanced materials, particularly in the field of optoelectronics. The electron-deficient nature of the pyrimidine ring makes it an excellent building block for organic light-emitting diodes (OLEDs) and other electronic devices. spiedigitallibrary.org When incorporated into larger π-conjugated systems, pyrimidine moieties can act as electron-accepting units, facilitating the formation of donor-acceptor chromophores with tunable photophysical properties. researchgate.net

The photoluminescence of pyrimidine-based materials can be modulated by altering the substituents on the pyrimidine ring. For example, the introduction of electron-donating or electron-withdrawing groups can shift the emission wavelength and influence the quantum yield. researchgate.netrsc.org Research has shown that pyrimidine derivatives can exhibit fluorescence across the visible spectrum, from blue to orange, depending on their chemical structure and environment. researchgate.netrsc.org The development of pyrimidine-based thermally activated delayed fluorescence (TADF) emitters has been a particularly active area, offering a pathway to high-efficiency OLEDs. spiedigitallibrary.orgnih.gov While specific photophysical data for this compound is not extensively reported, its structure suggests potential as a precursor for materials with interesting optical and electronic properties.

Table 1: Photophysical Properties of Selected Pyrimidine Derivatives

Compound Type Emission Wavelength (nm) Quantum Yield (ΦF) Application Note
Spirofluorene-substituted pyrimidines 399-406 (in solution) 0.37-0.63 Intense blue light emission. researchgate.net
4,6-bis(arylvinyl)pyrimidine 470 (blue) -> orange (protonated) 0.38 Potential for white light emission through controlled protonation. rsc.org
Pyrimidine-based TADF emitters Green emission High Used in high-efficiency OLEDs. nih.gov

Coordination Chemistry: Pyrimidine Derivatives as Ligands for Metal Complexes

The nitrogen atoms within the pyrimidine ring possess lone pairs of electrons, making them excellent coordination sites for metal ions. This has led to the extensive use of pyrimidine derivatives as ligands in coordination chemistry. ias.ac.incu.edu.eg The resulting metal complexes have diverse geometries and can exhibit interesting magnetic, electronic, and catalytic properties. 2-Aminopyrimidine (B69317) derivatives can act as monodentate or bidentate ligands, coordinating to metal centers through one or both ring nitrogens, and potentially through the exocyclic amino group as well. cu.edu.eg

The synthesis of mixed-ligand complexes, where a pyrimidine derivative and another ligand (such as an amino acid) are coordinated to the same metal center, has been explored to model biological interactions. ias.ac.in The nature of the substituents on the pyrimidine ring can influence the coordination properties of the ligand and the stability and reactivity of the resulting complex. The bromo and tert-butylamino groups on this compound could sterically and electronically influence the formation and structure of metal complexes.

Table 2: Examples of Metal Complexes with Pyrimidine-Based Ligands

Metal Ion Pyrimidine Ligand Other Ligand(s) Proposed Geometry Reference
Cu(II) Uridine (B1682114) L-alanine, L-phenylalanine, L-tryptophan Distorted octahedral ias.ac.in
Ni(II) Uridine L-alanine, L-phenylalanine, L-tryptophan Octahedral ias.ac.in
Co(II) Uridine L-alanine, L-phenylalanine, L-tryptophan Octahedral ias.ac.in
Co(II), Ni(II), Mn(II), Zn(II), Cu(II), Cd(II), Fe(III) Substituted Pyrimidine Water Octahedral cu.edu.eg

Biofilm Modulation Studies (In Vitro Mechanistic Insights)

Bacterial biofilms are a significant challenge in various fields, and there is a pressing need for new agents that can inhibit their formation. Pyrimidine derivatives have emerged as a promising class of compounds for biofilm modulation. nih.govresearchgate.net Biofilm formation is a complex process that involves bacterial adhesion, proliferation, and the production of an extracellular matrix, often regulated by cell-to-cell communication systems like quorum sensing (QS). nih.govresearchgate.net

In vitro studies have demonstrated that certain pyrimidine derivatives can interfere with these processes. For example, some pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have been shown to possess both antibacterial and antibiofilm activity, disrupting the biofilm structure of pathogens like Staphylococcus aureus and Pseudomonas aeruginosa. nih.gov The mechanism of action for some pyrimidine-based compounds involves the inhibition of QS, which in turn downregulates the expression of virulence factors and genes involved in biofilm formation. nih.gov Other studies have shown that fluoropyrimidines can impair biofilm formation in Escherichia coli by interfering with pyrimidine biosynthesis. univpm.it While direct studies on this compound are limited, the pyrimidine scaffold is a key feature in many compounds with demonstrated anti-biofilm properties, suggesting a potential avenue for future investigation.

Table 3: Anti-Biofilm Activity of Selected Pyrimidine Derivatives

Derivative Class Target Organism(s) Observed Effect Potential Mechanism Reference
Pyrazolo[1,5-a]pyrimidines S. aureus, P. aeruginosa >60% biofilm inhibition at MIC Anti-QS activity, biofilm disruption nih.gov
Pyrazolo-pyrimido[4,5-d]pyrimidines Micrococcus luteus IC50 values of 1.8 - 8.2 µg/mL Increased intracellular ROS, protein leakage researchgate.net
Fluoropyrimidines E. coli Inhibition of biofilm and virulence factors Impairment of de novo pyrimidine biosynthesis univpm.it

Future Research Directions and Methodological Advancements in Pyrimidine Chemistry

Integration of Artificial Intelligence and Machine Learning for De Novo Design and Synthesis Prediction

Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing drug discovery and chemical synthesis by enabling the rapid design of novel molecules and the prediction of viable synthetic routes. nih.govfrontiersin.org In pyrimidine (B1678525) chemistry, these computational tools are being employed to explore vast chemical spaces and identify new derivatives with desired biological activities. frontiersin.orgrsc.org

Beyond designing new molecules, ML is crucial for predicting the outcomes of chemical reactions and optimizing synthesis pathways. youtube.com By analyzing vast datasets of known reactions, ML algorithms can help chemists select the most efficient reagents and conditions, reducing the time and resources spent on empirical experimentation. researchgate.net In the context of pyrimidine metabolism, ML algorithms have been used to develop prognostic signatures, indicating their potential to connect chemical structures to biological outcomes. nih.govnih.gov This predictive power is essential for prioritizing the synthesis of compounds like derivatives of 5-Bromo-N-(tert-butyl)pyrimidin-2-amine that are most likely to succeed in subsequent testing.

Table 1: Applications of AI/ML in Pyrimidine Chemistry

AI/ML Application Description Example in Pyrimidine Context
De Novo Design Generative models create novel molecular structures with desired properties. nih.govfrontiersin.org Design of coumarin-pyrimidine co-drugs and pyrazolo[1,5-a]pyrimidine (B1248293) inhibitors. rsc.orgnih.gov
Synthesis Prediction Algorithms predict reaction outcomes and suggest optimal synthetic pathways. youtube.com Not yet specifically documented for this compound, but broadly applicable to pyrimidine synthesis.
Virtual Screening AI-powered tools rapidly screen large virtual libraries for potential hits against biological targets. nih.gov Identification of pyrazolo[1,5-a]pyrimidine derivatives targeting TLR4 signaling. nih.gov

| Bioactivity Prediction | ML models correlate structural features with biological activity or metabolic pathways. nih.gov | Development of pyrimidine metabolism-related signatures for disease prognosis. nih.govnih.gov |

Development of Green Chemistry Approaches for Sustainable Pyrimidine Synthesis

Traditional methods for synthesizing pyrimidines often rely on hazardous solvents and toxic reagents, prompting the development of more environmentally friendly "green chemistry" approaches. rasayanjournal.co.in These sustainable methods aim to increase efficiency, reduce waste, and use safer materials without compromising yield or purity. benthamdirect.combenthamdirect.com

Key green chemistry strategies for pyrimidine synthesis include:

Multicomponent Reactions (MCRs) : These reactions combine three or more starting materials in a single step to form a complex product, which is highly efficient and reduces waste. rasayanjournal.co.inbohrium.com A notable example is the iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols, which are accessible from renewable biomass. bohrium.comnih.govacs.org

Alternative Energy Sources : Microwave irradiation and ultrasound are used to accelerate reaction rates, often leading to higher yields and shorter reaction times compared to conventional heating. rasayanjournal.co.inbenthamdirect.comnih.gov

Solvent-Free and Mechanochemical Methods : Performing reactions without a solvent or by mechanical grinding (ball milling) minimizes the use of volatile organic compounds. rasayanjournal.co.inresearchgate.net A solvent-free method for the iodination of pyrimidine derivatives using mechanical grinding has been developed, offering a safer alternative to traditional methods that use strong acids. nih.gov

Use of Greener Catalysts and Solvents : The use of biodegradable catalysts and non-toxic, renewable solvents like ionic liquids is a core principle of green chemistry. rasayanjournal.co.inbenthamdirect.com

These sustainable techniques not only reduce the environmental impact of chemical manufacturing but also offer economic benefits through simplified procedures and reduced energy consumption. rasayanjournal.co.in

Table 2: Comparison of Traditional vs. Green Synthesis Methods for Pyrimidines

Feature Traditional Synthesis Green Synthesis Approaches
Solvents Often uses hazardous and volatile organic solvents. Employs safer solvents (e.g., water, ionic liquids) or solvent-free conditions. rasayanjournal.co.in
Energy Typically relies on prolonged conventional heating. Uses energy-efficient methods like microwave or ultrasound irradiation. benthamdirect.comnih.gov
Reagents May use toxic and stoichiometric reagents. Utilizes catalytic amounts of reagents and renewable feedstocks (e.g., alcohols from biomass). bohrium.comnih.gov
Process Often involves multiple, sequential steps with intermediate purification. Favors one-pot, multicomponent reactions to improve atom economy and reduce waste. rasayanjournal.co.inbohrium.com

| Waste | Can generate significant amounts of byproducts and chemical waste. | Designed to minimize waste generation and simplify product workup. rasayanjournal.co.in |

Advanced Analytical Techniques for Real-Time Reaction Monitoring and Complex Mixture Analysis

Understanding and controlling the synthesis of pyrimidines requires sophisticated analytical methods that can provide detailed, real-time information about reaction kinetics and mechanisms. Recent advancements in analytical chemistry offer powerful tools for this purpose.

One of the most significant breakthroughs is the use of real-time, ultrafast multidimensional NMR spectroscopy . nih.gov This technique allows chemists to monitor the formation of intermediates and products in a complex organic reaction as it happens. By collecting thousands of 2D NMR datasets over the course of a reaction, researchers can confirm the existence of postulated intermediates and even discover previously unknown ones, providing unprecedented insight into the reaction mechanism of pyrimidine formation. nih.gov

Mass spectrometry (MS) , particularly when coupled with separation techniques like High-Performance Liquid Chromatography (HPLC) , is another indispensable tool. HPLC-MS/MS methods are used for the rapid identification and quantification of pyrimidine metabolites in complex biological samples. creative-proteomics.comnih.gov These highly sensitive platforms can separate and measure a wide range of purine (B94841) and pyrimidine compounds, which is crucial for studying metabolic pathways and in drug discovery. nih.govresearchgate.net Techniques like ion-pairing reversed-phase UPLC-MS/MS allow for the simultaneous analysis of dozens of pyrimidine nucleobases, nucleosides, and nucleotides within minutes. nih.gov

Table 3: Advanced Analytical Techniques in Pyrimidine Chemistry

Technique Application Advantages
Real-Time 2D NMR Monitoring reaction progress and identifying transient intermediates in pyrimidine synthesis. nih.gov Provides detailed structural and dynamic information in real-time; confirms reaction mechanisms. nih.gov
HPLC-MS/MS Quantification of pyrimidine metabolites in complex mixtures and biological samples. creative-proteomics.comnih.gov High sensitivity and specificity; allows for simultaneous analysis of multiple compounds. nih.govresearchgate.net
Capillary Electrophoresis Screening for inborn errors of pyrimidine metabolism. researchgate.net Valuable as a screening tool for metabolic disorders. researchgate.net

| Total Correlation Spectroscopy (TOCSY) | Monitoring ligand-RNA interactions by detecting non-base-paired motifs. acs.org | Provides 2D resolution without the need for costly isotopic labeling. acs.org |

Exploration of Uncharted Chemical Space through Diversity-Oriented Synthesis

Diversity-Oriented Synthesis (DOS) is a powerful strategy aimed at efficiently creating large collections (libraries) of structurally diverse small molecules. nih.govcam.ac.uk Rather than targeting a single, specific molecule, DOS seeks to populate broad areas of "chemical space" to discover compounds with novel biological activities. cam.ac.ukresearchgate.net This approach is particularly valuable in the search for new therapeutic agents and chemical probes. acs.orgresearchgate.net

In pyrimidine chemistry, DOS is used to generate libraries of pyrimidine-containing polyheterocycles. nih.govresearchgate.net These libraries are designed to have high skeletal diversity, meaning the core structures of the molecules are varied in numerous ways. researchgate.netresearchgate.net For example, a DOS strategy was developed to create a library of pyrimidine-N-heterocycle hybrids, which led to the discovery of novel compounds with potent herbicidal activity. nih.gov

Another approach, termed privileged substructure-based DOS (pDOS), uses the pyrimidine ring as a "chemical navigator" to guide the synthesis toward unexplored but biologically relevant chemical space. researchgate.netacs.orgresearchgate.net This strategy has been used to create pyrimidine-embedded scaffolds capable of modulating challenging protein-protein interactions (PPIs), which are often considered "undruggable" targets. acs.orgresearchgate.net By systematically building diverse and complex molecules around the pyrimidine core, researchers can uncover new therapeutic opportunities. acs.org The design and construction of large, pyrimidine-focused DNA-encoded libraries (DELs) is another efficient method to explore chemical space, enabling the screening of millions of compounds against biological targets. nih.gov

Table 4: Strategies in Diversity-Oriented Synthesis of Pyrimidines

DOS Strategy Description Outcome
Reagent-Based Approach A common starting material is treated with different reagents and conditions to generate skeletal diversity. nih.gov Production of various pyrimidine-N-heterocycle hybrids from a single pyrimidine core. nih.gov
Substrate-Based Approach Different substrates are used in a common reaction sequence, often involving intramolecular "folding" reactions. cam.ac.uk Creation of distinct molecular scaffolds.
Privileged Substructure-Based DOS (pDOS) A biologically relevant scaffold, like pyrimidine, is used as a foundation to build diverse libraries. researchgate.netacs.org Discovery of novel modulators for protein-protein interactions. acs.orgresearchgate.net

| DNA-Encoded Libraries (DELs) | A combinatorial split-and-pool strategy is used to synthesize millions of pyrimidine derivatives, each tagged with a unique DNA barcode for identification. nih.gov | Rapid and cost-effective generation of massive libraries for high-throughput screening. nih.gov |

Q & A

Q. Q1: What are the standard synthetic routes for 5-Bromo-N-(tert-butyl)pyrimidin-2-amine, and how can reaction conditions be optimized?

A: The synthesis typically involves:

  • Bromination : Direct bromination of the pyrimidine ring using N-bromosuccinimide (NBS) in acetonitrile or DMF under controlled temperatures (25–50°C) to ensure regioselectivity at the 5-position .
  • N-Alkylation : Reaction of the intermediate with tert-butyl bromide or tert-butylamine in the presence of a base (e.g., K₂CO₃) in ethanol or THF at reflux (60–80°C). Monitoring via TLC or HPLC ensures completion .
  • Optimization : Use of continuous flow reactors and automated temperature control improves yield and reduces by-products in industrial-scale synthesis .

Structural Characterization

Q. Q2: Which analytical techniques are most effective for confirming the structure and purity of this compound?

A:

  • X-ray Crystallography : Resolves the planar pyrimidine ring and tert-butyl group orientation, with RMS deviations <0.01 Å for bond lengths .
  • NMR Spectroscopy : ¹H/¹³C NMR identifies key signals (e.g., tert-butyl protons at δ 1.2–1.4 ppm, pyrimidine C-Br at δ 95–100 ppm) .
  • HPLC/LC-MS : Validates purity (>95%) and detects brominated impurities using C18 columns with acetonitrile/water gradients .

Reaction Pathways and By-Product Analysis

Q. Q3: How do reaction conditions influence unintended by-products, and how can they be mitigated?

A:

  • Competing Reactions : Elevated temperatures during alkylation may lead to elimination (e.g., dehydrohalogenation) or tert-butyl group migration. Kinetic studies under varying temperatures (25–80°C) and solvents (polar vs. non-polar) help identify optimal conditions .
  • By-Product Mitigation : Use of scavengers (e.g., molecular sieves) and low-temperature N-alkylation (0–5°C) minimizes side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc) isolates the target compound .

Advanced Mechanistic Studies

Q. Q4: What computational methods are used to elucidate reaction mechanisms involving this compound?

A:

  • Density Functional Theory (DFT) : Calculates activation energies for bromination and alkylation steps, predicting regioselectivity and transition states .
  • Reaction Pathway Mapping : Combines DFT with experimental kinetics to model intermediates, such as the formation of a bromonium ion during electrophilic substitution .

Biological Activity and Target Interactions

Q. Q5: How can researchers investigate the compound’s potential as a kinase inhibitor?

A:

  • In Vitro Assays : Enzymatic inhibition assays (e.g., ADP-Glo™ Kinase Assay) measure IC₅₀ values against kinases like EGFR or CDK2 .
  • Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KD) by monitoring real-time interactions between the compound and immobilized kinase domains .
  • Molecular Docking : Uses software (e.g., AutoDock Vina) to predict binding poses, focusing on halogen bonding between Br and kinase active sites .

Handling Contradictory Data in Biological Studies

Q. Q6: How should researchers address discrepancies in reported biological activities?

A:

  • Reproducibility Checks : Validate assay conditions (e.g., buffer pH, ATP concentrations) and compound purity across independent labs .
  • Meta-Analysis : Compare structural analogs (e.g., 5-Bromo-N-methylpyrimidin-2-amine) to identify substituent effects on activity. For example, tert-butyl groups may enhance lipophilicity but reduce solubility, altering bioavailability .

Stability and Storage

Q. Q7: What are the best practices for ensuring compound stability during long-term storage?

A:

  • Storage Conditions : Store at –20°C in amber vials under inert gas (N₂ or Ar) to prevent photodegradation and oxidation .
  • Stability Monitoring : Periodic HPLC analysis detects decomposition products (e.g., debrominated derivatives). Lyophilization enhances stability for aqueous solutions .

Comparative Analysis with Structural Analogs

Q. Q8: How does the tert-butyl group influence reactivity compared to methyl or cyclohexyl analogs?

A:

  • Steric Effects : The bulky tert-butyl group reduces nucleophilic substitution rates but enhances stability against enzymatic degradation .
  • Electronic Effects : Electron-donating tert-butyl groups increase pyrimidine ring electron density, altering reactivity in Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) .

Scaling-Up Synthesis for In Vivo Studies

Q. Q9: What challenges arise during scale-up, and how can they be addressed?

A:

  • Heat Management : Exothermic bromination requires jacketed reactors with cooling systems to prevent runaway reactions .
  • Purification : Switch from column chromatography to recrystallization (e.g., using ethanol/water mixtures) for cost-effective large-scale purification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.